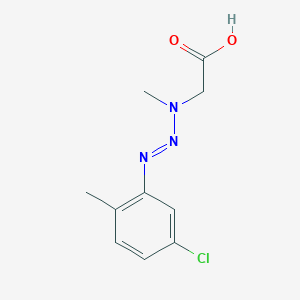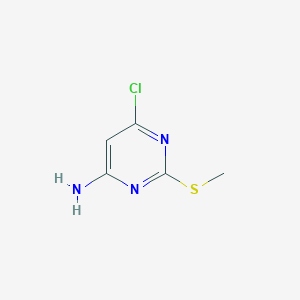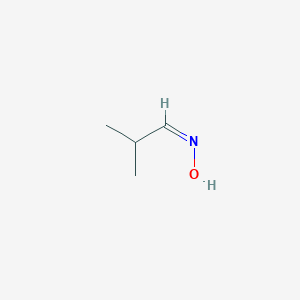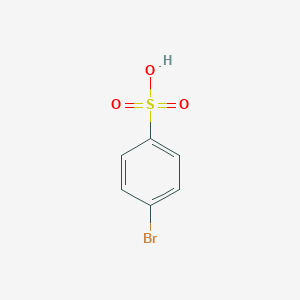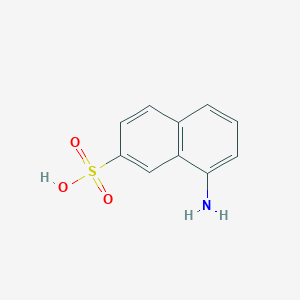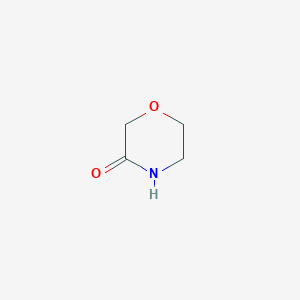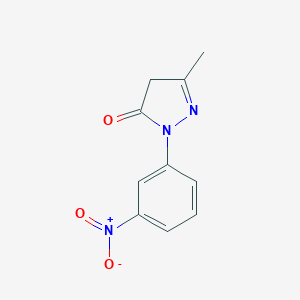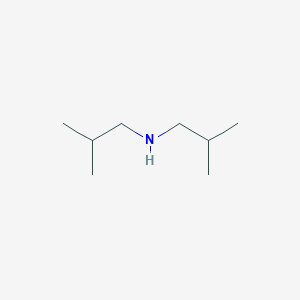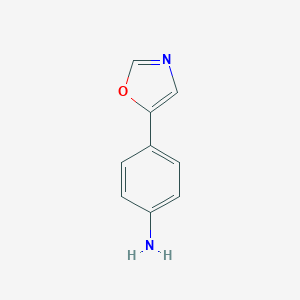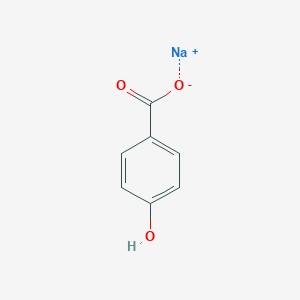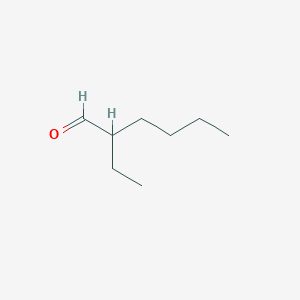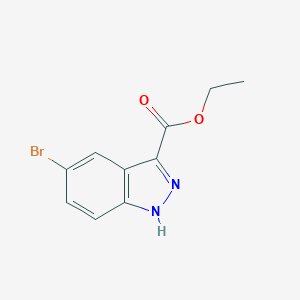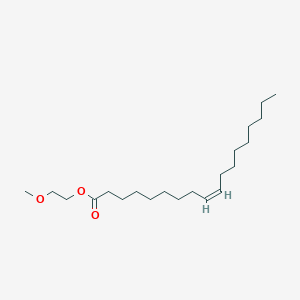
2-Methoxyethyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl oleate is a chemical compound that belongs to the family of oleic acid esters. It is a clear, colorless liquid that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl oleate is not fully understood. However, it is believed that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Methoxyethyl oleate can affect various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methoxyethyl oleate in lab experiments is its ability to solubilize hydrophobic drugs. This makes it a useful carrier for drug delivery systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research involving 2-Methoxyethyl oleate. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The most common method for synthesizing 2-Methoxyethyl oleate is by esterification of oleic acid with methoxyethanol in the presence of a catalyst. This reaction can be carried out under mild conditions and produces a high yield of the desired product.
Applications De Recherche Scientifique
2-Methoxyethyl oleate has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been used as a carrier for drug delivery systems due to its ability to solubilize hydrophobic drugs.
Propriétés
Numéro CAS |
111-10-4 |
|---|---|
Nom du produit |
2-Methoxyethyl oleate |
Formule moléculaire |
C21H40O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-methoxyethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- |
Clé InChI |
UFARNTYYPHYLGN-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
Autres numéros CAS |
111-10-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




